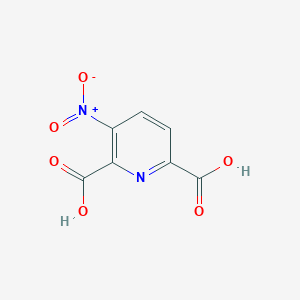

3-Nitro-2,6-pyridinedicarboxylic acid

Descripción

3-Nitro-2,6-pyridinedicarboxylic acid is a pyridine derivative featuring two carboxylic acid groups at the 2- and 6-positions and a nitro group at the 3-position. This structure imparts unique electronic and steric properties, making it a compound of interest in coordination chemistry, polymer science, and pharmaceutical research. Its electron-withdrawing nitro group enhances acidity and influences metal-binding capabilities, distinguishing it from related pyridinedicarboxylic acids .

Propiedades

Fórmula molecular |

C7H4N2O6 |

|---|---|

Peso molecular |

212.12 g/mol |

Nombre IUPAC |

3-nitropyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H4N2O6/c10-6(11)3-1-2-4(9(14)15)5(8-3)7(12)13/h1-2H,(H,10,11)(H,12,13) |

Clave InChI |

NZEUUFGQGLSAOL-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)C(=O)O |

SMILES canónico |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9) shares the same molecular formula (C₇H₄N₂O₆) and weight (212.12 g/mol) as the 3-nitro isomer but differs in nitro group placement. The 4-nitro derivative’s nitro group is para to one carboxylic acid and meta to the other, altering resonance effects. This positional difference likely reduces acidity compared to the 3-nitro isomer, where the nitro group is meta to both carboxylic acids, intensifying electron withdrawal .

| Property | 3-Nitro-2,6-pyridinedicarboxylic acid | 4-Nitro-2,6-pyridinedicarboxylic acid |

|---|---|---|

| Nitro Group Position | 3 | 4 |

| Molecular Weight (g/mol) | 212.12 (inferred) | 212.12 |

| Key Applications | Metal chelation, polymers | Limited data; inferred similar uses |

Parent Compound: Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid, H₂dipic)

Dipicolinic acid lacks the nitro group, resulting in weaker electron-withdrawing effects. Studies show H₂dipic forms stable vanadium(IV/V) complexes critical in bioinorganic chemistry, with log stability constants (log β) exceeding 10 for V⁴⁺ . Introducing a nitro group in the 3-position may lower complex stability due to excessive electron withdrawal, reducing metal-ligand charge transfer efficiency.

Hydroxy-Substituted Analog: 4-Hydroxy-pyridine-2,6-dicarboxylic Acid (H₂dipic-OH)

The hydroxyl group in H₂dipic-OH participates in hydrogen bonding and deprotonation at physiological pH, enhancing its bioactivity.

Methyl-Substituted Derivative: 2,6-Dimethyl-3-nitropyridine

This compound (CAS 15513-52-7) replaces carboxylic acids with methyl groups, drastically altering properties. Methyl groups donate electrons, increasing basicity, while carboxylic acids enhance solubility in polar solvents. The dimethyl-nitro derivative is used in agrochemical intermediates, whereas the dicarboxylic acid variant is suited for coordination chemistry .

| Property | 3-Nitro-2,6-pyridinedicarboxylic acid | 2,6-Dimethyl-3-nitropyridine |

|---|---|---|

| Functional Groups | 2,6-COOH; 3-NO₂ | 2,6-CH₃; 3-NO₂ |

| Molecular Weight (g/mol) | 212.12 (inferred) | 152.15 |

| Key Applications | Polymers, metal complexes | Agrochemicals, pharmaceuticals |

Research Findings and Implications

- Coordination Chemistry : Vanadium complexes of H₂dipic exhibit log β values ~12.5 for V⁴⁺, while nitro-substituted analogs may show reduced stability due to electronic effects .

- Material Science: The nitro group’s electron-withdrawing nature could improve dielectric properties in polymer nanocomposites, as seen in Fe₃O4-polymer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.